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(R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol

Cat. No.: B12960086
M. Wt: 197.23 g/mol
InChI Key: ZEXUYASSODBCDB-VIFPVBQESA-N
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Description

Contextual Significance in Modern Organic Synthesis

The primary significance of (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol in the context of organic synthesis is intrinsically linked to the development and understanding of its parent drug, midodrine. The synthesis of arylethanolamines is a well-established area of organic chemistry, often involving the reduction of corresponding α-amino ketones or the addition of organometallic reagents to α-amino aldehydes. A common synthetic route to the racemic mixture of 2-amino-2-(2,5-dimethoxyphenyl)ethanol (B15325015) involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol. chemicalbook.com This reaction is typically carried out at controlled low temperatures, for instance, between -10°C and 0°C.

Beyond its role as a metabolite, its application as a chiral building block or auxiliary in broader organic synthesis is not extensively documented in publicly available scientific literature.

Importance of Stereochemical Purity in Arylethanolamine Research

The significance of stereochemistry in the pharmacological activity of drug molecules is a fundamental principle in medicinal chemistry. tutorchase.comnih.govresearchgate.netslideshare.net For arylethanolamines, which often interact with chiral biological targets such as receptors and enzymes, the spatial arrangement of substituents around the chiral center can dramatically influence their biological effects. tutorchase.comnih.gov

Different enantiomers of a chiral drug can exhibit quantitative differences in potency and efficacy, or even qualitatively different pharmacological activities. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or contribute to undesirable side effects. tutorchase.comnih.gov For instance, in the case of beta-adrenergic antagonists, another class of arylethanolamines, the (-)-enantiomers are typically much more biologically active than their corresponding (+)-forms. nih.gov

The absolute configuration of the stereocenter in this compound is crucial for its specific interaction with its biological targets. Therefore, the development of stereoselective synthetic methods or efficient chiral resolution techniques is paramount to ensure the production of the enantiomerically pure compound for research and potential therapeutic applications.

Historical and Current Trajectories in Substituted Phenethylamine (B48288) Analog Research

The study of substituted phenethylamines has a rich history, dating back to the late 19th and early 20th centuries. wikipedia.orgresearchgate.net This broad class of compounds, characterized by a phenethylamine backbone, has been a fertile ground for the discovery of a wide range of biologically active molecules. nih.govwikipedia.org

Pioneering work by chemists like Alexander Shulgin in the latter half of the 20th century significantly expanded the landscape of known substituted phenethylamines, particularly those with methoxy (B1213986) substitutions on the phenyl ring, similar to the subject of this article. unodc.org His systematic exploration of structure-activity relationships within this class has had a lasting impact on the field. unodc.org

Current research in this area continues to be active, with a focus on understanding the detailed molecular interactions of these compounds with their biological targets and developing new analogs with improved selectivity and therapeutic profiles. nih.govsunyempire.edu The investigation of compounds like this compound is a part of this ongoing effort to elucidate the complex interplay between chemical structure and biological function in the phenethylamine family.

Interactive Data Tables

Below are tables summarizing the known properties of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO₃ echemi.comsigmaaldrich.com
Molecular Weight 197.23 g/mol echemi.comsigmaaldrich.com
Melting Point 146-150°C (decomposes) chemicalbook.com
Boiling Point (Predicted) 364.3±42.0 °C echemi.com
Density (Predicted) 1.145±0.06 g/cm³ echemi.com
Specific Optical Rotation [α]D of (R)-enantiomer Data not available in searched sources

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3 B12960086 (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2R)-2-amino-2-(2,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1

InChI Key

ZEXUYASSODBCDB-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@H](CO)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CO)N

Origin of Product

United States

Advanced Computational Chemistry and Molecular Modeling Studies of R 2 Amino 2 2,5 Dimethoxyphenyl Ethanol

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. als-journal.comnih.gov It is widely applied to predict molecular geometries, energies, and other chemical properties. For a molecule like (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol, DFT calculations provide fundamental insights into its behavior and reactivity. nih.govosti.gov

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental DFT procedure to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the various low-energy conformers that could exist in a biological environment. chemrxiv.orgnih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of this compound (DFT/B3LYP/6-31G(d,p)) (Note: The following data is illustrative to demonstrate typical results from a DFT calculation, as specific literature values are not available.)

ParameterBond/AngleValue
Bond LengthC-C (ethanol backbone)1.53 Å
C-N (amino group)1.47 Å
C-O (hydroxyl group)1.43 Å
C-O (methoxy)1.37 Å
Bond AngleC-C-N110.5°
C-C-O (hydroxyl)111.2°
Dihedral AngleN-C-C-O65.0° (gauche)

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps) and Global Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior. chemrxiv.org These descriptors provide a quantitative framework for predicting how the molecule will interact in a chemical reaction.

Table 2: Illustrative Electronic Properties and Global Reactivity Descriptors (DFT/B3LYP/6-31G(d,p)) (Note: The following data is illustrative, based on typical values for similar aromatic amino alcohols.)

ParameterFormulaIllustrative Value
HOMO EnergyEHOMO-5.95 eV
LUMO EnergyELUMO-0.80 eV
HOMO-LUMO Gap ΔE = ELUMO - EHOMO 5.15 eV
Ionization Potential (I)I ≈ -EHOMO5.95 eV
Electron Affinity (A)A ≈ -ELUMO0.80 eV
Electronegativity (χ)χ = (I + A) / 23.375 eV
Chemical Hardness (η)η = (I - A) / 22.575 eV
Global Softness (S)S = 1 / (2η)0.194 eV⁻¹
Electrophilicity Index (ω)ω = χ² / (2η)2.21 eV

Theoretical Prediction and Validation of Spectroscopic Data (NMR, IR)

DFT calculations can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds, which correspond to absorption peaks. Theoretical NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov

These theoretical spectra serve as powerful tools for validating experimental data and confirming the structure of a synthesized compound. For instance, a study on synthesized desglymidodrine (B1670291) reported experimental IR and NMR data. researchgate.netresearchgate.net A theoretical study would compare its calculated spectra to these experimental values to confirm the assigned structure and conformational state. mdpi.commaterialsciencejournal.org

Table 3: Comparison of Experimental and Illustrative Theoretical Spectroscopic Data for Desglymidodrine (Note: Theoretical data is illustrative. Experimental data is sourced from literature.) researchgate.net

Data TypeExperimental ValueIllustrative Theoretical ValueAssignment
IR (cm⁻¹) 3390.973405 cm⁻¹N-H Stretch
3350.463360 cm⁻¹O-H Stretch
1279.811285 cm⁻¹Ar-O-C Stretch
¹H NMR (δ ppm) 4.714.68 ppm-OH proton
2.672.75 ppm-NH₂ protons
6.6-6.96.7-7.0 ppmAromatic protons
¹³C NMR (δ ppm) 69.1970.1 ppmCarbinolic Carbon (-CHOH)
49.0248.5 ppmCarbon attached to amine (-CHNH₂)
55.68, 56.2255.8, 56.3 ppmMethoxy (B1213986) Carbons (-OCH₃)

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvation Effects

For this compound, an MD simulation would place the molecule in a simulated box of water to mimic physiological conditions. The simulation would reveal how the molecule rotates, folds, and interacts with surrounding water molecules. Key analyses include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDFs) to understand the solvation shell structure. This information is vital for understanding how the molecule behaves before it reaches its biological target.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dovepress.comiosrjournals.org This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its protein target. nih.gov

Characterization of Potential Receptor Binding Sites and Key Interactions

Desglymidodrine is a known selective α1-adrenergic receptor agonist. nih.govmedchemexpress.com Therefore, a molecular docking study would typically place the (R)-enantiomer into the binding site of a human α1-adrenergic receptor, such as the α1A subtype, for which structural data is available. nih.gov The goal is to identify the most stable binding pose and the specific molecular interactions that stabilize the ligand-receptor complex.

The binding site of aminergic G-protein coupled receptors, including adrenergic receptors, typically features a highly conserved aspartate residue in transmembrane helix 3 (TM3), which forms a crucial ionic bond with the protonated amine of the ligand. nih.govrsc.org Other interactions, such as hydrogen bonds with serine residues in TM5 and aromatic or hydrophobic interactions with phenylalanine residues in TM6, are also common. researchgate.net

Table 4: Illustrative Molecular Docking Interactions of this compound with the Human α1A-Adrenergic Receptor (Note: This table presents hypothetical but plausible interactions based on known pharmacophores for this receptor class.)

Interacting ResidueHelixInteraction TypeDistance (Å)
Asp1063.32TM3Ionic Bond, H-Bond2.8
Ser1885.42TM5Hydrogen Bond3.1
Ser1925.46TM5Hydrogen Bond3.3
Phe2886.51TM6π-π Stacking4.5
Phe2926.55TM6Hydrophobic3.9
Trp258ECL2ECL2Cation-π4.8

Such docking studies can explain the compound's selectivity and affinity for its target, guiding the design of more potent and selective future drug candidates. nih.govnih.gov

Predictive Modeling of Binding Modes and Affinities with Biological Macromolecules

Predictive modeling of the binding modes and affinities of this compound, the active metabolite of the prodrug Midodrine, is crucial for understanding its mechanism of action at the molecular level. nih.govdrugbank.com As an α1-adrenergic receptor agonist, its therapeutic effects are derived from its interaction with this specific biological macromolecule. drugbank.comwikipedia.org Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov

The process of molecular docking for this compound would involve several key steps. First, a high-resolution three-dimensional structure of the target, the α1-adrenergic receptor (a G-protein coupled receptor), is required. This can be obtained from crystallographic data or through homology modeling if an experimental structure is unavailable. The structure of this compound would then be generated and optimized to its lowest energy conformation. aloki.hu

Docking algorithms, such as those used in AutoDock or Schrödinger's Glide, would then be employed to systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site. nih.govmdpi.com These programs use scoring functions to estimate the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most likely binding mode.

For this compound, it is hypothesized that the protonated amine and the hydroxyl group on the ethanolamine (B43304) side chain form key hydrogen bonds with specific residues in the binding pocket of the α1-adrenergic receptor. The 2,5-dimethoxyphenyl ring would likely engage in hydrophobic and van der Waals interactions with non-polar residues. Molecular dynamics simulations can further refine the docked pose, providing insights into the stability of the ligand-receptor complex over time. mdpi.combiotechrep.ir

An illustrative example of the type of data generated from a molecular docking study is presented in Table 1. This table showcases the predicted binding affinities and key interacting residues for a series of hypothetical analogues of this compound with the α1A-adrenergic receptor.

Table 1: Illustrative Molecular Docking Data for this compound Analogues with the α1A-Adrenergic Receptor

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
This compound -8.5 Asp106, Phe288, Trp102
Analogue 1 (R-group modification) -7.9 Asp106, Phe288
Analogue 2 (Methoxy group removal) -6.2 Asp106

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of a series of compounds, providing a rationale for observed biological activities and guiding the design of more potent molecules. For this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach. nih.govacs.org QSAR models aim to establish a mathematical correlation between the chemical structures of a set of molecules and their biological activity.

The development of a QSAR model for this compound analogues would begin with the compilation of a dataset of compounds with experimentally determined activities at the α1-adrenergic receptor. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to generate an equation that relates a selection of these descriptors to the biological activity. A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. nih.gov

For this compound, a QSAR study could reveal the importance of the dimethoxy substitution pattern on the phenyl ring for receptor affinity. For instance, moving the methoxy groups to different positions or replacing them with other substituents would likely alter the electronic and steric profile of the molecule, which would be captured by the QSAR model. Studies on related dimethoxyphenyl compounds have shown that the spatial orientation of the side chain and the nature of the substituents are critical for activity at serotonergic receptors, and similar principles would apply to adrenergic receptors. acs.org

Table 2 provides an example of the type of data used in a QSAR study, showing hypothetical biological activities and key molecular descriptors for a series of analogues.

Table 2: Example Data for a QSAR Study of this compound Analogues

Compound Biological Activity (IC50, nM) LogP Molecular Weight ( g/mol ) Dipole Moment (Debye)
This compound 50 0.8 197.23 2.5
Analogue 3 120 1.2 211.26 3.1
Analogue 4 25 0.5 183.20 2.2

In Silico ADMET Prediction for Research Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early-stage filtering of compounds with potentially unfavorable pharmacokinetic or toxic profiles. nih.gov For a research compound like this compound, computational ADMET profiling can help prioritize it and its analogues for further development.

Various computational models, many of which are based on QSAR principles, are available to predict a wide range of ADMET properties. These models are typically trained on large datasets of experimental data.

Key ADMET properties that can be predicted for this compound include:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution. It is known that Desglymidodrine has poor diffusion across the blood-brain barrier. wikipedia.org

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes and prediction of whether the compound is likely to be an inhibitor or inducer of these enzymes. nih.gov

Excretion: Prediction of renal clearance and interaction with transporters involved in excretion.

Toxicity: Early assessment of potential toxicities such as cardiotoxicity (e.g., hERG inhibition), mutagenicity (e.g., Ames test), and hepatotoxicity.

Table 3 presents a sample of predicted ADMET properties for this compound, illustrating the type of output generated by in silico tools.

Table 3: Illustrative In Silico ADMET Profile for this compound

ADMET Property Predicted Value/Classification Interpretation
Human Intestinal Absorption High Likely well-absorbed orally
Blood-Brain Barrier Penetration Low Low potential for CNS side effects
CYP2D6 Inhibition Non-inhibitor Low risk of drug-drug interactions via this pathway
hERG Inhibition Low risk Low potential for cardiotoxicity
Ames Mutagenicity Negative Unlikely to be mutagenic

By generating such profiles for a series of compounds, researchers can prioritize those with the most promising balance of desired biological activity and favorable ADMET properties for synthesis and further experimental testing.

Mechanistic Investigations of R 2 Amino 2 2,5 Dimethoxyphenyl Ethanol at the Molecular and Enzymatic Levels

Enzyme Interaction Studies: Substrate Specificity, Inhibition, and Modulation

Characterization of Biotransformation Pathways and Metabolite Formation (excluding human trials)

The biotransformation of (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol involves several metabolic pathways. While detailed in vivo metabolic maps in animal models are not extensively documented in readily available literature, in vitro studies using human liver microsomes (HLMs) have provided insights into its metabolism. The primary routes of metabolism for related compounds, such as methoxyphenamine (B1676417), involve O-demethylation and hydroxylation, processes catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6. nih.gov For methoxyphenamine, this results in the formation of O-desmethylmethoxyphenamine (ODMP) and 5-hydroxymethoxyphenamine (B1197144) (5HMP). nih.gov It is plausible that this compound undergoes similar biotransformations.

Studies on the structurally related compound methamphetamine have shown that its metabolism is primarily hepatic and involves aromatic hydroxylation and N-dealkylation to form metabolites such as 4-hydroxymethamphetamine and amphetamine. drugbank.com The metabolism of methamphetamine is known to be stereoselective, a phenomenon that may also be relevant to this compound. nih.govresearchgate.netnih.gov The use of HLMs is a validated method for estimating the metabolic clearance of monoamine oxidase (MAO) substrates, another potential pathway for amine-containing compounds. nih.gov

Potential Metabolic Pathways for this compound Based on Related Compounds

Metabolic PathwayKey EnzymesPotential MetabolitesReference Compound
O-demethylationCYP2D6O-desmethylated derivativesMethoxyphenamine nih.gov
HydroxylationCYP2D6Hydroxylated derivativesMethoxyphenamine nih.gov
Aromatic HydroxylationCytochrome P450 enzymesAromatic hydroxylated derivativesMethamphetamine drugbank.com
N-dealkylationCytochrome P450 enzymesN-dealkylated derivativesMethamphetamine drugbank.com

Assessment of Enzymatic Conversion Kinetics and Stereoselectivity in Model Systems

For instance, the metabolism of methamphetamine is highly stereoselective. The conversion of S-(+)-methamphetamine to its metabolite S-(+)-amphetamine is approximately three times greater than the conversion of R-(-)-methamphetamine to R-(-)-amphetamine. nih.govpatsnap.com Furthermore, a smaller percentage of the R-(-)-enantiomer is converted to its para-hydroxy metabolite compared to the S-(+)-enantiomer. nih.govpatsnap.com This demonstrates that different metabolic pathways can exhibit varying degrees of stereoselectivity. nih.gov The formation of para-hydroxymethamphetamine (pOH-MA) from methamphetamine is less affected by the enantiomer administered, suggesting this pathway is less stereoselective. nih.govpatsnap.com

The study of methoxyphenamine metabolism using microsomes expressing human CYP2D6 has shown that this enzyme is responsible for both O-demethylation and hydroxylation. nih.gov The enzymatic activity can be potently inhibited by quinidine, indicating a specific interaction with the active site of CYP2D6. nih.gov Such in vitro systems are valuable for characterizing the kinetics and inhibition of metabolic pathways. pharmaron.comnih.gov

Molecular Target Identification and Receptor Binding Mechanisms

Elucidation of Ligand-Receptor Recognition and Signaling Pathway Perturbations

This compound is a selective α1-adrenergic receptor agonist. patsnap.comwikipedia.orgmedchemexpress.comwikipedia.org The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to Gq proteins. wikipedia.org This initiates a signaling cascade beginning with the activation of phospholipase C (PLC). patsnap.comwikipedia.org

PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comwikipedia.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic and sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). wikipedia.org In bovine corneal epithelial cells, methoxamine (B1676408) has been shown to increase intracellular Ca2+ concentration. nih.gov This elevation of intracellular Ca2+ is a key event that leads to various cellular responses, most notably smooth muscle contraction. wikipedia.org

The vasoconstrictor action of methoxamine in the rat perfused hindquarters is dependent on both intracellular and extracellular calcium, indicating that calcium influx is also a component of its mechanism. nih.gov The signaling through α1-adrenergic receptors can also activate other pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cardiac myocyte survival. nih.gov

Signaling Pathway of this compound

StepMolecule/EventDescriptionReferences
1Binding to α1-adrenergic receptorThis compound acts as an agonist. patsnap.comwikipedia.orgmedchemexpress.comwikipedia.org
2Activation of Gq proteinThe receptor-agonist complex activates the associated Gq protein. wikipedia.org
3Activation of Phospholipase C (PLC)Gq protein activates PLC. patsnap.comwikipedia.org
4Cleavage of PIP2PLC hydrolyzes PIP2 into IP3 and DAG. patsnap.comwikipedia.org
5Release of intracellular Ca2+IP3 binds to its receptor on the endoplasmic/sarcoplasmic reticulum, causing Ca2+ release. wikipedia.org
6Cellular ResponseIncreased intracellular Ca2+ leads to smooth muscle contraction and other effects. wikipedia.orgnih.govnih.gov

Probing Enantiomeric Specificity in Biological Interactions

The stereochemistry of a molecule is crucial for its biological activity, as receptors and enzymes are chiral entities. For a phenylethylamine to be an effective direct α1-receptor agonist, it is suggested that a beta-hydroxyl group is necessary when the amine-containing portion has conformational flexibility. nih.gov The spatial arrangement of the amine and aromatic ring is critical for optimal potency. nih.gov

Studies on Downstream Molecular and Cellular Effects (excluding human trials)

The activation of α1-adrenergic receptors by this compound leads to a variety of downstream molecular and cellular effects, primarily observed in animal models and in vitro preparations.

A major physiological effect is vasoconstriction of smooth muscle in various tissues, including blood vessels in the skin, gastrointestinal system, and kidney. wikipedia.org This is a direct consequence of the increased intracellular calcium levels in vascular smooth muscle cells. In isolated rat mesenteric arteries, methoxamine induces vasoconstriction, an effect that can be modulated by nitric oxide. nih.gov

In the rat uterus, the effects of methoxamine are complex, resulting from a balance between direct excitatory effects on the myometrium and vasoconstriction of uterine blood vessels. nih.gov Studies in anesthetized rats showed that methoxamine can either increase or have no effect on spontaneous uterine motility, while causing a decrease in uterine blood flow. nih.gov

At the cellular level, methoxamine has been shown to increase the overflow of ATP, ADP, and AMP from the rabbit pulmonary artery, a process that is sensitive to the α1-antagonist prazosin. medchemexpress.com In isolated bovine corneal epithelial cells, methoxamine induces an increase in intracellular calcium concentration. nih.gov In some experimental systems, high concentrations of methoxamine have been observed to have effects independent of α1-receptor activation, suggesting potential off-target interactions at higher doses.

Summary of Downstream Effects of this compound (Methoxamine) in Non-Human Studies

System/ModelObserved EffectUnderlying Molecular EventReferences
Rat Perfused HindquartersVasoconstrictionIncreased intracellular and extracellular Ca2+ mobilization in vascular smooth muscle nih.gov
Rat Mesenteric ArteriesVasoconstrictionα1-adrenergic receptor-mediated smooth muscle contraction nih.gov
Rat UterusVariable effect on motility, decreased blood flowBalance between myometrial excitation and vascular vasoconstriction nih.gov
Rabbit Pulmonary ArteryIncreased overflow of ATP, ADP, and AMPα1-adrenergic receptor-mediated purine (B94841) release medchemexpress.com
Bovine Corneal Epithelial CellsIncreased intracellular Ca2+α1-adrenergic receptor-mediated Ca2+ release from intracellular stores nih.gov

Applications in Advanced Chemical Synthesis and Ligand Design

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral 1,2-amino alcohols are a privileged class of compounds in organic synthesis, serving as versatile building blocks, chiral auxiliaries, and precursors to catalysts. acs.orgnih.gov Their bifunctional nature allows for a wide range of chemical transformations, making them invaluable in the construction of complex molecular architectures with high stereochemical control. acs.org Although the primary focus of research on (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol has been its pharmacological activity, its structure is emblematic of the chiral amino alcohols widely used in synthesis.

Asymmetric Synthesis of Pharmacologically Relevant Scaffolds

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. Chiral 1,2-amino alcohols are fundamental starting materials for creating more complex structures that are biologically active. acs.orgresearchgate.net These building blocks can be incorporated into the skeletons of natural products and pharmaceutical agents, where the defined stereochemistry of the amino alcohol is crucial for the target molecule's efficacy and selectivity. frontiersin.org General synthetic strategies often involve leveraging the existing stereocenter of the amino alcohol to direct the formation of new chiral centers, thereby building up molecular complexity in a predictable manner. Efficient synthetic routes have been developed to access a variety of chiral fragments and scaffolds from amino alcohols, including oxazolidinones, morpholinones, and lactams, which are common motifs in drug discovery. nih.govnih.gov

Design and Synthesis of Novel Chiral Ligands for Asymmetric Catalysis

The vicinal amine and alcohol functionalities of 1,2-amino alcohols make them ideal precursors for the synthesis of chiral ligands used in asymmetric catalysis. nih.govwestlake.edu.cn One of the most prominent applications is in the preparation of chiral oxazoline-containing ligands, such as bisoxazolines (BOX) and phosphinooxazolines (PHOX). nih.gov These ligands are highly effective in a multitude of metal-catalyzed reactions, including asymmetric reductions, alkylations, and aldol (B89426) reactions, often providing high levels of enantioselectivity. polyu.edu.hk The synthesis typically involves the condensation of the amino alcohol with a suitable precursor to form the oxazoline (B21484) ring, locking the chiral information into a rigid scaffold that can effectively coordinate to a metal center and create a chiral environment for catalysis. nih.gov The structural framework of this compound provides the necessary components to be potentially utilized in the synthesis of new, structurally distinct chiral ligands for a variety of catalytic transformations. westlake.edu.cnrsc.orgalfa-chemistry.com

Development of Receptor Agonists, Antagonists, and Enzyme Modulators

The most extensively documented application of this compound, also known as Desglymidodrine (B1670291) or ST 1059, is as a potent and selective α1-adrenergic receptor agonist. medchemexpress.comnih.gov It is the principal active metabolite of the prodrug Midodrine and is responsible for the therapeutic effects of the parent drug. droracle.aidrugbank.comncats.io

Its mechanism of action involves the direct stimulation of α1-adrenergic receptors located on the smooth muscle of both arteriolar and venous vasculature. droracle.ainih.gov This activation triggers a signaling cascade that results in smooth muscle contraction, leading to an increase in vascular tone and a subsequent elevation in blood pressure. nih.govderangedphysiology.com Desglymidodrine is noted for its selectivity, as it does not stimulate cardiac β-adrenergic receptors, which minimizes direct cardiac effects. droracle.aincats.io Furthermore, it diffuses poorly across the blood-brain barrier, resulting in a lack of significant central nervous system effects. droracle.ainih.gov

Research has characterized its binding affinity and functional potency at various adrenergic receptor subtypes. These findings underscore its role as a selective modulator of the adrenergic system.

Receptor Binding and Functional Potency of Desglymidodrine (ST 1059)
ParameterReceptor/TissueValueReference
pKiα1A-Adrenoceptor (Rat)5.89 medchemexpress.com
pKiα1B-Adrenoceptor (Rat)5.16 medchemexpress.com
pKiα1D-Adrenoceptor (Rat)5.78 medchemexpress.com
pKiα2A-Adrenoceptor (Human)5.83 medchemexpress.com
pD2 (-log M)Dog Isolated Femoral Veins4.64 medchemexpress.com
pD2 (-log M)Human Isolated Saphenous Veins4.48 medchemexpress.com

Role in Prodrug Design and the Study of Active Metabolites

This compound is a classic example of an active metabolite derived from a prodrug. apexbt.com The parent compound, Midodrine, is a glycine (B1666218) conjugate of Desglymidodrine. wikipedia.org Midodrine itself is pharmacologically inactive and requires metabolic activation to elicit its therapeutic effect. drugbank.comderangedphysiology.com

This prodrug strategy is employed to improve the pharmacokinetic properties of the active molecule. After oral administration, Midodrine is rapidly and almost completely absorbed, with a bioavailability (measured as the formation of Desglymidodrine) of 93%. drugbank.comnih.gov In the liver and other tissues, it undergoes enzymatic hydrolysis, which cleaves the glycine moiety (deglycination) to release the active Desglymidodrine. droracle.aiderangedphysiology.compharmacyfreak.com This bioconversion allows for the efficient delivery of the active agent into systemic circulation. nih.gov

The study of this metabolic pathway is crucial for understanding the pharmacokinetics and pharmacodynamics of Midodrine. The half-life of the prodrug is very short (approximately 30 minutes), while the active metabolite, Desglymidodrine, has a much longer half-life of about 3 to 4 hours, which determines the duration of the drug's effect. nih.govwikipedia.orgnih.gov

Pharmacokinetic Relationship of Midodrine and its Active Metabolite
CompoundRoleMetabolic ProcessPeak Plasma TimeElimination Half-LifeReference
MidodrineProdrugN/A (Administered form)~0.5 hours~0.5 hours nih.govwikipedia.org
DesglymidodrineActive MetaboliteEnzymatic deglycination of Midodrine~1-2 hours~3-4 hours nih.govwikipedia.org

Advanced Analytical Methodologies for Comprehensive Characterization and Stereochemical Assignment

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is fundamental for verifying the elemental composition of (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol. The compound has a molecular formula of C₁₀H₁₅NO₃. sigmaaldrich.com HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) with sub-parts-per-million (ppm) accuracy, allowing for the unequivocal determination of the chemical formula from the exact mass. nih.gov

In addition to precise mass determination, tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation (CID) are employed to study the compound's fragmentation pattern. nih.gov This provides structural confirmation by breaking the molecule into smaller, predictable fragments. For this compound, the primary fragmentation pathways are characteristic of amino alcohols, typically involving alpha-cleavage adjacent to the hydroxyl and amino groups. libretexts.org

Key Fragmentation Pathways:

Alpha-cleavage: The bond between the two aliphatic carbons can break, leading to characteristic fragments.

Loss of water: Dehydration is a common fragmentation route for alcohols.

Loss of ammonia: Elimination of the amino group can also occur.

Below is a table of expected ionic fragments for 2-Amino-2-(2,5-dimethoxyphenyl)ethanol (B15325015).

Expected Fragment IonChemical FormulaNominal m/zDescription
[M+H]⁺[C₁₀H₁₆NO₃]⁺198Protonated parent molecule
[M-H₂O+H]⁺[C₁₀H₁₄NO₂]⁺180Loss of water
[M-NH₃+H]⁺[C₁₀H₁₃O₃]⁺181Loss of ammonia
[C₈H₉O₂]⁺[C₈H₉O₂]⁺137Cleavage yielding the dimethoxybenzyl fragment
[CH₄NO]⁺[CH₄NO]⁺46Cleavage yielding the aminomethanol (B12090428) fragment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced 2D techniques are required for complete assignment. bldpharm.comchemicalbook.com

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this molecule, COSY would show a clear correlation between the proton on the chiral carbon (the CH-OH group) and the two diastereotopic protons of the adjacent CH₂-NH₂ group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). wikipedia.orgsdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the methoxy carbons and from the benzylic proton to various carbons in the aromatic ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for confirming stereochemistry and conformation.

The following table summarizes the key correlations expected in 2D NMR spectra for the structural elucidation of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol.

2D NMR ExperimentCorrelated NucleiInformation Gained
COSY ¹H – ¹HIdentifies adjacent protons (e.g., correlations within the -CH(OH)-CH₂NH₂ moiety).
HSQC ¹H – ¹³C (¹J)Connects protons to their directly bonded carbons.
HMBC ¹H – ¹³C (²⁻³J)Establishes connectivity across the molecule (e.g., links aromatic protons to methoxy carbons).
NOESY ¹H – ¹H (spatial)Confirms through-space proximity of protons, aiding in conformational analysis.

Standard NMR spectroscopy cannot distinguish between enantiomers because they have identical physical properties in an achiral environment. libretexts.org To determine the enantiomeric excess (ee) of a sample of this compound, a chiral auxiliary must be added to the NMR tube.

This is commonly achieved using Chiral Shift Reagents (CSRs) , often lanthanide-based complexes (e.g., Eu(hfc)₃), or Chiral Solvating Agents (CSAs) . libretexts.org These reagents form transient diastereomeric complexes with each enantiomer of the analyte. Since diastereomers have different physical properties, the corresponding protons in the two enantiomers will resonate at slightly different frequencies in the NMR spectrum. researchgate.net By integrating the separated signals—for example, the distinct signals for the benzylic proton of the (R) and (S) enantiomers—the enantiomeric ratio and thus the enantiomeric excess (ee) can be accurately calculated. libretexts.org

Chiral Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chiral chromatography is the cornerstone for both analyzing the enantiomeric purity and for the preparative-scale separation of enantiomers. nih.gov

Chiral HPLC is the most widely used method for the enantioseparation of compounds like this compound. nih.gov Method development involves selecting an appropriate Chiral Stationary Phase (CSP) and mobile phase to achieve baseline separation of the two enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for this class of compounds. nih.govnih.gov A validated method would specify the exact column, mobile phase composition, flow rate, and detection wavelength, ensuring the method is robust, precise, and accurate for quantifying enantiomeric purity. nih.gov

The table below outlines a typical set of parameters for a chiral HPLC method.

HPLC ParameterTypical SpecificationPurpose
Chiral Column Phenomenex Lux Amylose-2 or Daicel Chiralpak series nih.govProvides the chiral environment for separation.
Mobile Phase Heptane/Ethanol (B145695) or Hexane/Isopropanol mixture nih.govElutes the compounds from the column.
Modifier Small amount of an amine (e.g., diethylamine) nih.govImproves peak shape and resolution for basic analytes.
Flow Rate 0.5 - 1.0 mL/min (analytical)Controls the speed of the separation.
Detection UV at 210, 254, or 280 nm nih.govQuantifies the amount of each enantiomer.

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation technique that requires minimal sample and solvent, aligning with the principles of green chemistry. mdpi.com For chiral separations, a Chiral Selector (CS) is added to the background electrolyte (BGE). bio-rad.com

The mechanism involves the differential interaction of each enantiomer with the chiral selector, leading to different electrophoretic mobilities and separation times. mdpi.com Commonly used chiral selectors for amino alcohols include cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-CD), macrocyclic antibiotics, or Pirkle-type selectors. bio-rad.comnih.govnih.gov The development of a CE method involves optimizing the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. nih.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for the determination of the absolute configuration of chiral molecules, provided that suitable single crystals can be obtained. nih.gov This technique offers an unparalleled level of detail regarding the spatial arrangement of atoms within a crystal lattice, thereby providing unequivocal proof of stereochemistry.

The assignment of the absolute configuration of this compound is achieved through the analysis of anomalous scattering effects in single-crystal X-ray diffraction (XRD) data. nih.govmit.edu This phenomenon arises from the interaction of X-rays with the core electrons of the constituent atoms, leading to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). mit.edued.ac.uk The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous determination of the true handedness of the molecule in the crystal. ed.ac.uk

For organic molecules composed primarily of light atoms (C, H, N, O), such as this compound, the anomalous scattering signal is inherently weak. ed.ac.uk However, modern diffractometers and advanced computational methods have made it possible to determine the absolute configuration with high confidence even in the absence of heavier atoms. mit.edu The process involves refining the crystal structure against the diffraction data and calculating the Flack parameter, where a value close to zero for the correct enantiomer confirms the assigned stereochemistry. ed.ac.uk

A combination of techniques, such as X-ray diffraction paired with circular dichroism (CD) spectroscopy or enantioselective chromatography, can provide further corroboration of the absolute configuration. nih.gov

Table 1: Crystallographic Data for Absolute Configuration Determination

ParameterDescriptionTypical Value/Observation for (R)-enantiomer
Crystal System The symmetry system to which the crystal belongs.To be determined experimentally.
Space Group The specific symmetry group of the crystal.Must be non-centrosymmetric for a chiral molecule. ed.ac.uk
Flack Parameter (x) A parameter that indicates the relative proportion of the inverted structure in the crystal.A value close to 0 with a small standard uncertainty confirms the (R) configuration. ed.ac.uk
Anomalous Scattering The effect that allows for the determination of absolute configuration.Measurable, though may be weak for light-atom structures. mit.edu

Beyond establishing absolute stereochemistry, X-ray crystallography provides invaluable insights into the solid-state architecture of this compound. The analysis of the crystal structure reveals how individual molecules are arranged in the unit cell, the fundamental repeating unit of the crystal. This includes the identification and characterization of intermolecular interactions that govern the crystal packing, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the dimethoxyphenyl ring.

The amino and hydroxyl groups in this compound are capable of participating in a network of hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, can be accurately determined from the crystallographic data. Understanding the hydrogen bonding network is critical as it influences physical properties such as melting point, solubility, and crystal morphology.

Table 2: Key Intermolecular Interactions in the Crystal Structure

Interaction TypePotential Donor/Acceptor GroupsSignificance
Hydrogen Bonding Amino group (-NH2) as donor, Hydroxyl group (-OH) as donor and acceptor, Methoxy groups (-OCH3) as potential weak acceptors.Primary determinant of crystal packing and stability.
van der Waals Forces All atoms in the molecule.Contribute to the overall cohesive energy of the crystal.
π-π Stacking Phenyl rings of adjacent molecules.May influence the packing arrangement and electronic properties.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the CD effect, provides a unique spectral fingerprint for a given enantiomer and is highly sensitive to its stereochemistry and conformation in solution.

For this compound, the CD spectrum would be expected to show characteristic Cotton effects (positive or negative bands) corresponding to the electronic transitions of its chromophores, primarily the dimethoxyphenyl ring. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. The CD spectrum of the (S)-enantiomer would be a mirror image of the (R)-enantiomer's spectrum.

CD spectroscopy is also a valuable tool for conformational analysis. Changes in the solvent, temperature, or pH can induce conformational changes in the molecule, which in turn can lead to alterations in the CD spectrum. By correlating these spectral changes with theoretical calculations, it is possible to gain insights into the preferred solution-state conformation of this compound. Furthermore, CD spectroscopy can be employed for the quantitative analysis of enantiomeric mixtures. nih.gov

Table 3: Expected Circular Dichroism Data

ParameterDescriptionExpected Observation for (R)-enantiomer
Wavelength of Maxima/Minima (λ) Wavelengths at which the most significant positive or negative CD signals occur.Specific wavelengths related to the electronic transitions of the dimethoxyphenyl chromophore.
Molar Circular Dichroism (Δε) The differential molar extinction coefficient for left and right circularly polarized light.A characteristic positive or negative value for each electronic transition. nih.gov
Cotton Effect The characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band.The sign of the Cotton effect is indicative of the stereochemistry at the chiral center.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Spectral Correlation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their local chemical environment. researchgate.netthermofisher.com These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The FT-IR spectrum of this compound arises from the absorption of infrared radiation corresponding to these vibrational frequencies, while the Raman spectrum results from the inelastic scattering of laser light. researchgate.net Together, they provide a comprehensive vibrational profile of the molecule.

Specific functional groups in this compound will give rise to characteristic peaks in the FT-IR and Raman spectra. For instance, the O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the amino group are typically observed in the high-frequency region of the spectrum (around 3200-3600 cm⁻¹). The C-H stretching vibrations of the aromatic ring and the aliphatic backbone, as well as the C-O stretching of the methoxy groups and the C-N stretching of the amino group, will appear at lower frequencies. The aromatic ring will also exhibit characteristic in-plane and out-of-plane bending vibrations.

By comparing the experimental FT-IR and Raman spectra with those predicted by computational methods, such as density functional theory (DFT), a detailed assignment of the observed vibrational modes can be achieved. researchgate.netnih.gov This correlation between experimental and theoretical spectra can also provide insights into the molecular structure and intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies of the involved functional groups.

Table 4: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Hydroxyl (-OH) O-H Stretch3200 - 3600
Amino (-NH2) N-H Stretch3300 - 3500
Aromatic C-H C-H Stretch3000 - 3100
Aliphatic C-H C-H Stretch2850 - 3000
Aromatic C=C C=C Stretch1400 - 1600
C-O (Methoxy) C-O Stretch1000 - 1300
C-N C-N Stretch1000 - 1250

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.